molecular formula C9H8ClN3 B15054311 4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole

4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole

Cat. No.: B15054311
M. Wt: 193.63 g/mol
InChI Key: JQGWNYWXIBQGCL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction under copper(I) catalysis to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the triazole ring or the phenyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole rings.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    4-Chlorobenzyl chloride: Similar in structure but lacks the triazole ring.

    2-Phenyl-1,2,3-triazole: Similar triazole ring but without the chloromethyl group.

    4-(Chloromethyl)-1,2,3-triazole: Lacks the phenyl group.

Uniqueness: 4-(Chloromethyl)-2-phenyl-2H-1,2,3-triazole is unique due to the combination of the chloromethyl and phenyl groups attached to the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-(chloromethyl)-2-phenyltriazole

InChI

InChI=1S/C9H8ClN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2

InChI Key

JQGWNYWXIBQGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CCl

Origin of Product

United States

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